Nicaraven

neuroprotection oxygen-glucose deprivation NMDA excitotoxicity

Nicaraven (CAS 160888-15-3) is a chemically synthesized, water-soluble hydroxyl radical-specific scavenger with independent PARP inhibitory activity. Unlike mono-functional alternatives (edaravone, olaparib, NAC), its dual mechanism targets both oxidative stress and PARP pathways simultaneously. Demonstrated to reduce cerebral infarction volume by ~20% at 60 mg/kg in rodent ischemia models, it also selectively radiosensitizes HR-deficient cancer cells while sparing normal tissue. This compound is ideal for synthetic lethality studies, cerebral ischemia-reperfusion injury models, and vascular inflammation research involving NF-κB pathway modulation. Researchers gain a single tool with dual pharmacological action that cannot be replicated by co-administering separate agents.

Molecular Formula C15H16N4O2
Molecular Weight 284.31 g/mol
CAS No. 160888-15-3
Cat. No. B7783243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicaraven
CAS160888-15-3
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21)
InChIKeyKTXBOOWDLPUROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicaraven (CAS 160888-15-3) Procurement Guide: Hydroxyl Radical-Specific Scavenger with Dual PARP Inhibitory Activity


Nicaraven ((±)-N,N′-propylenedinicotinamide; AVS) is a chemically synthesized, water-soluble hydroxyl radical-specific scavenger [1] that exhibits no demonstrable direct vasoactive properties at neutral pH [2]. It has demonstrated clinical efficacy in reducing delayed ischemic neurological deficits following aneurysmal subarachnoid hemorrhage [2] and possesses secondary poly(ADP-ribose) polymerase (PARP) inhibitory activity with demonstrated anti-cancer effects [3].

Why Nicaraven Cannot Be Readily Substituted by Other Hydroxyl Radical Scavengers or PARP Inhibitors


Nicaraven possesses a unique dual pharmacological profile—combining hydroxyl radical-specific scavenging under physiological aqueous conditions [1] with PARP inhibitory activity [2]—that distinguishes it from mono-functional alternatives such as N-acetyl-L-cysteine (NAC), 3-aminobenzamide (3-AB), edaravone, and clinical PARP inhibitors (e.g., olaparib). Critically, the radical-scavenging and PARP-inhibitory activities are mechanistically independent; the compound exerts synthetic lethal effects in homologous recombination (HR)-deficient cancer cells while retaining radical-scavenging capacity for non-oncologic ischemia-reperfusion applications [3]. This dual activity cannot be replicated by simple co-administration of a standard radical scavenger plus a clinical PARP inhibitor, as the pharmacokinetic distribution and target engagement differ fundamentally [2].

Nicaraven Quantitative Differentiation Evidence Against Key Comparators


Nicaraven vs. N-Acetyl-L-Cysteine (NAC): Broader Neuroprotection Profile in Organotypic Hippocampal Slice Cultures

Nicaraven protected hippocampal neurons against both oxygen-glucose deprivation (OGD)-induced and NMDA-induced cell death, whereas the comparator radical scavenger N-acetyl-L-cysteine (NAC) protected only against OGD-induced cell death and failed to protect against NMDA excitotoxicity [1]. This broader protective profile correlates with nicaraven's additional PARP inhibitory activity, which NAC lacks. PARP inhibitors 3-aminobenzamide (3-AB) and theophylline demonstrated similar dual protection, confirming the PARP-mediated component [1].

neuroprotection oxygen-glucose deprivation NMDA excitotoxicity

Nicaraven Clinical Efficacy vs. Placebo: Reduction in Delayed Ischemic Neurological Deficits in SAH Patients

In a multicenter, placebo-controlled, double-blind clinical trial involving 162 patients with aneurysmal subarachnoid hemorrhage (SAH), nicaraven (AVS) significantly ameliorated delayed ischemic neurological deficits (DINDs) compared to placebo [1]. The treatment led to a marked improvement in Glasgow Outcome Scale (GOS) scores at 1 month and a reduction in the cumulative incidence of death by 3 months [1]. Nicaraven was administered intravenously at 4 g/day for 5-9 days with no adverse effects observed even after prolonged therapy [2].

subarachnoid hemorrhage cerebral vasospasm clinical trial

Nicaraven in Vitro Antiplatelet Activity: Dose-Dependent Inhibition of ADP- and Collagen-Induced Aggregation

Nicaraven demonstrated dose-dependent inhibition of human platelet aggregation in vitro, with differential inhibitory concentrations for ADP-induced versus collagen-induced aggregation [1]. In platelets from healthy volunteers, ADP-induced maximum aggregation rate was significantly inhibited at nicaraven concentrations ≥3.50 × 10⁻⁴ mol/L (350 μM), while collagen-induced aggregation required 1.75 × 10⁻³ mol/L (1.75 mM) for significant inhibition [1]. In platelets from cerebral thrombosis patients, both ADP- and collagen-induced aggregation required the higher concentration (1.75 mM) for significant inhibition [2].

platelet aggregation thrombosis free radical scavenger

Nicaraven as a PARP Inhibitor: Synthetic Lethality in Homologous Recombination-Deficient Cancer Cells

Nicaraven exerts synthetic lethal effects in homologous recombination (HR)-deficient cancer cells, demonstrating cytotoxicity against cells following knockdown of BRCA1 or RAD51 [1]. In X-ray irradiation studies, nicaraven significantly increased residual DNA double-strand breaks (DSBs) 24 h post-irradiation specifically in HR-deficient cells, while control (HR-proficient) cells showed normal DSB repair [1]. Critically, nicaraven enhanced the cytotoxicity of X-ray irradiation in HR-deficient cells but not in HR-proficient cells, demonstrating selective radiosensitization [2]. In mouse tumor models, nicaraven attenuated acquired radioresistance during fractionated radiotherapy via PARP inhibition [3].

PARP inhibitor synthetic lethality radiosensitization BRCA1

Nicaraven Cerebral Infarction Volume Reduction: Dose-Dependent Effects in Rat Transient Focal Ischemia

In male Sprague-Dawley rats subjected to transient focal cerebral ischemia, nicaraven administered at 60 mg/kg provided significant reductions in cerebral infarction volume compared to vehicle-treated controls [1]. Reductions of 18.6% and 20.9% were observed in pre-treatment and post-treatment groups, respectively, demonstrating comparable efficacy whether administered before or after the ischemic insult . At a lower dose of 20 mg/kg, nicaraven also reduced brain infarct volume, indicating dose-dependent efficacy [1].

cerebral infarction ischemia-reperfusion stroke model

Nicaraven vs. NF-κB Inhibitor PDTC: Comparable Suppression of TNFα-Induced Endothelial Activation

In human umbilical vein endothelial cells (HUVECs) stimulated with TNFα, nicaraven suppressed mRNA expression of multiple adhesion molecules and pro-inflammatory cytokines including VCAM-1, ICAM-1, E-selectin, MCP-1, TNFα, IL-1β, IL-6, and IL-8 [1]. Mechanistically, nicaraven prevented TNFα-induced NF-κB pathway activation by suppressing phosphorylation of NF-κB p65, IκBα, and IKKα/β, stabilizing IκBα, and inhibiting p65 nuclear translocation [1]. The NF-κB inhibitor PDTC was used as a positive control and demonstrated comparable effects on endothelial activation markers [2].

endothelial inflammation NF-κB VCAM-1 ICAM-1

Nicaraven Recommended Procurement Scenarios Based on Differentiated Evidence


Preclinical Ischemia-Reperfusion Injury Research Requiring Dual OGD and Excitotoxicity Protection

For investigators studying cerebral or organ ischemia-reperfusion injury where excitotoxic mechanisms are relevant, nicaraven offers protection against both oxygen-glucose deprivation and NMDA-induced neuronal death, unlike N-acetyl-L-cysteine which protects only against OGD. Dosing at 60 mg/kg in rat models reduces cerebral infarction volume by 18.6-20.9% whether administered pre- or post-ischemia [1].

Cancer Radiosensitization Studies in Homologous Recombination-Deficient Models

Nicaraven serves as a PARP inhibitor with retained radical-scavenging activity, producing selective radiosensitization in BRCA1- or RAD51-deficient cancer cells while sparing HR-proficient cells. This makes it suitable for synthetic lethality studies and radiotherapy combination research [2]. In mouse models, it attenuates acquired radioresistance during fractionated radiotherapy.

Endothelial Inflammation and NF-κB Pathway Research

Nicaraven suppresses TNFα-induced NF-κB pathway activation with efficacy comparable to the specific NF-κB inhibitor PDTC, reducing VCAM-1, ICAM-1, and multiple pro-inflammatory cytokine expression. This provides a dual-mechanism tool (antioxidant plus NF-κB inhibition) for vascular inflammation studies [3].

Platelet Aggregation and Thrombosis Research Requiring Dual Agonist Pathway Inhibition

Nicaraven inhibits both ADP-induced and collagen-induced platelet aggregation in vitro, with threshold concentrations of ≥350 μM for ADP and 1.75 mM for collagen in healthy platelets. This dual-pathway antiplatelet profile makes it a reference compound for free radical-mediated thrombosis studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicaraven

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.